C5-Fluorination Drives a Measurable LogP Shift Relative to the Non-Fluorinated Parent Scaffold
The C5-fluoro substitution on the quinoline ring increases calculated lipophilicity compared to the non-fluorinated analog 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834-64-1). The target compound exhibits a calculated LogP of 2.42 (Fluorochem) , while the non-fluorinated analog has an ACD/LogP of 1.86 (ChemSpider) . This represents a ΔLogP of approximately +0.56 units, consistent with the well-established effect of aromatic fluorine substitution on lipophilicity. The molecular weight increases from 328.34 to 346.33 g/mol (+18 Da), and the H-bond acceptor count increases from 4 to 5 . These differences have direct implications for membrane permeability, tissue distribution, and metabolic stability in biological assays.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (Fluorochem calculated); MW = 346.33 g/mol; H-bond acceptors = 5 |
| Comparator Or Baseline | 4-(Quinoline-8-sulfonamido)benzoic acid (CAS 116834-64-1): ACD/LogP = 1.86 (ChemSpider); MW = 328.34 g/mol; H-bond acceptors = 4 |
| Quantified Difference | ΔLogP ≈ +0.56 units; ΔMW = +18 Da; ΔHBA = +1 |
| Conditions | In silico calculated values using ACD/Labs Percepta Platform (non-fluorinated) and Fluorochem internal algorithm (fluorinated); values are cross-study comparable but derived from different calculation methods |
Why This Matters
For procurement decisions, the +0.56 LogP shift indicates that the fluorinated compound will exhibit measurably different membrane partitioning and pharmacokinetic behavior compared to the non-fluorinated analog in cell-based assays, necessitating separate experimental validation rather than assumed interchangeability.
